(3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester
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Overview
Description
Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound with a unique structure. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its intricate ring system and diverse biological activities.
Preparation Methods
The synthesis of Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The synthetic route typically starts with the cyclization of a suitable precursor, followed by esterification and oxidation reactions to introduce the necessary functional groups. Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of cyclopenta[a]phenanthrene derivatives.
Biology: The compound’s structure is similar to certain natural products, making it useful in studying biological pathways and interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the context of hormone-related diseases.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include hormone signaling, metabolic regulation, and other cellular processes.
Comparison with Similar Compounds
Compared to other cyclopenta[a]phenanthrene derivatives, Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate stands out due to its specific functional groups and stereochemistry. Similar compounds include:
- (8R,9S,10R,13S,14S,17S)-13-ethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl decanoate .
- (8R,9S,13S,14S,17S)-13-Methyl-17-octyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta phenanthrene-3,17-diol .
These compounds share a similar core structure but differ in their functional groups and stereochemistry, which can lead to different biological activities and applications.
Properties
IUPAC Name |
methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O6/c1-6-33-26(31)34-19-11-13-27(3)18(15-19)16-23(29)25-21-9-8-20(17(2)7-10-24(30)32-5)28(21,4)14-12-22(25)27/h17-22,25H,6-16H2,1-5H3/t17-,18+,19-,20-,21+,22+,25+,27+,28-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASXPVZSBPLCKO-KJLIZYLQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1CCC2(C3CCC4(C(C3C(=O)CC2C1)CCC4C(C)CCC(=O)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C[C@@H]2C1)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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